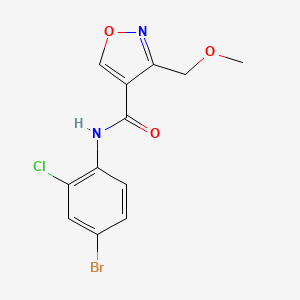
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide, also known as BRM-3MOC, is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various neurological processes. By binding to the receptor, N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide enhances the activity of the receptor, leading to increased signaling and neurotransmitter release.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its specificity for the mGluR5 receptor, which allows for targeted modulation of this receptor. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide. One area of interest is the potential for N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide to be used in the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide in these applications. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide and its effects on other neurological processes. Finally, there is potential for the development of more potent and selective modulators of the mGluR5 receptor based on the structure of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine to form 4-bromo-2-chloro-N-methylbenzamide. This intermediate product is then reacted with methoxymethyl isocyanate to form N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the area of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes. N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-6-11-8(5-19-16-11)12(17)15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOCATXLOMKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![1,3,3-trimethyl-N-[2-(methylamino)-2-oxoethyl]-N-[2-(3-methylthiophen-2-yl)ethyl]-2-oxoindole-5-carboxamide](/img/structure/B7431921.png)
![N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)pentanamide](/img/structure/B7431930.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)